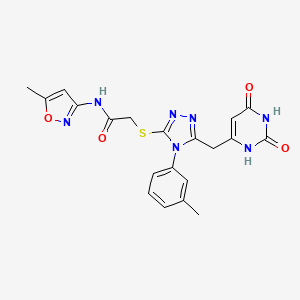
3-hydroxy-1-(3-methoxypropyl)-2-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .Applications De Recherche Scientifique
3D Printing of Pharmaceutical Tablets
Research has demonstrated the use of three-dimensional (3D) printing technology for the production of pharmaceutical tablets. This novel formulation technique utilizes hydroxypropyl methylcellulose and other polymers to create tablets that match the release profiles of standard commercial tablets, showcasing the potential of 3D printing in personalized medicine and controlled drug release (Khaled et al., 2014).
Catalytic Carbonylative Polymerizations
Another study highlights the catalytic carbonylative polymerizations of heterocycles, leading to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This research provides insights into the use of catalysis for the efficient synthesis of polymers with potential applications in materials science (Liu & Jia, 2004).
Synthesis of 3-Methoxypyridine and Analogues
The synthesis of 3-methoxypyridine and its analogues through alkylation reactions showcases the chemical versatility and potential for creating derivatives with specific properties for various applications, including drug development and material science (Finkentey et al., 1983).
Ruthenium PNN(O) Complexes in Catalysis
Research on ruthenium PNN(O) complexes has shown their application in catalysis, particularly in acceptorless dehydrogenative coupling reactions. These complexes demonstrate cooperative reactivity, highlighting their potential in synthetic chemistry and industrial applications (De Boer et al., 2017).
Enhanced Drug Solubility and Dissolution
Studies on hydroxypropyl methylcellulose-based hydrogel matrices have focused on improving drug solubility and dissolution rates, which are crucial for the effectiveness of pharmaceutical formulations. This research addresses challenges in drug delivery, particularly for poorly water-soluble drugs (Shah et al., 1996).
DNA and Protein Binding of Cyclometalated Complexes
The synthesis and study of cyclometalated complexes have revealed their potential in binding to DNA and proteins, with implications for developing anticancer agents. This research underscores the intersection of chemistry and biology in the search for new therapeutic strategies (Mukhopadhyay et al., 2017).
Propriétés
IUPAC Name |
3-hydroxy-1-(3-methoxypropyl)-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-10(13)9(12)4-6-11(8)5-3-7-14-2/h4,6,13H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIHTGCNRLOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)

